N-(2,4-dimethylphenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine
Description
N-(2,4-Dimethylphenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine is a triazine derivative featuring a 2,4-dimethylphenyl group at the N2 position and a 4-(2-fluorophenyl)piperazine moiety at the C6 methyl position. Its molecular formula is C23H26F N7, with an average molecular weight of 419.50 g/mol (estimated based on analogues in ). The compound is of interest due to its structural similarity to pharmacologically active triazines, particularly in oncology and antiviral research .
Properties
IUPAC Name |
2-N-(2,4-dimethylphenyl)-6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN7/c1-15-7-8-18(16(2)13-15)25-22-27-20(26-21(24)28-22)14-29-9-11-30(12-10-29)19-6-4-3-5-17(19)23/h3-8,13H,9-12,14H2,1-2H3,(H3,24,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAXCFJFNBSBLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazine Core: The triazine core can be synthesized by the cyclization of appropriate precursors, such as cyanuric chloride, with amines under controlled conditions.
Introduction of the Piperazine Moiety: The piperazine moiety can be introduced through nucleophilic substitution reactions, where the piperazine ring is reacted with the triazine core.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached to the piperazine ring via a nucleophilic aromatic substitution reaction.
Final Coupling: The final step involves the coupling of the 2,4-dimethylphenyl group to the triazine core, typically through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives or the removal of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine derivatives.
Scientific Research Applications
N-(2,4-dimethylphenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biology: It is used in biological research to study its effects on cellular processes and pathways.
Materials Science: The compound’s unique chemical properties make it a candidate for the development of advanced materials, such as polymers and coatings.
Industry: It is explored for its potential use in industrial applications, including as a catalyst or intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with key analogues, focusing on substituent variations and their implications:
Pharmacological and Physicochemical Implications
Electronic Effects: The 2-fluorophenyl group in the target compound provides electron-withdrawing properties, enhancing hydrogen-bonding interactions with biological targets compared to non-halogenated analogues like the phenylpiperazine derivative in . Chlorine in the 3-chlorophenyl analogue () increases lipophilicity (clogP ~3.5 vs.
Steric Effects: The adamantane-containing compound () demonstrates how bulky substituents can hinder binding to flat receptor pockets but improve metabolic stability due to steric shielding .
Synthetic Accessibility :
- Piperazine-linked triazines (e.g., ) are synthesized via nucleophilic substitution, with fluorine or chlorine substituents requiring controlled conditions to avoid side reactions .
Biological Activity
N-(2,4-dimethylphenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets and its implications in therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a triazine ring and a piperazine moiety. The molecular formula is , and it possesses a molecular weight of approximately 348.4 g/mol. The structure can be represented as follows:
Research indicates that the compound acts as an inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT2. ENTs are crucial for nucleotide synthesis and adenosine regulation, making them significant targets in cancer therapy and other diseases .
Structure-Activity Relationship (SAR)
A study conducted on various analogues of the compound revealed that modifications in the piperazine and triazine moieties significantly affected their potency against ENT1 and ENT2. The most effective analogues exhibited a selectivity ratio favoring ENT2 over ENT1 by 5 to 10 times .
In Vitro Studies
In vitro assays using nucleoside transporter-deficient cells transfected with human ENT1 and ENT2 demonstrated that the compound significantly inhibited uridine uptake in a dose-dependent manner. The IC50 values for different analogues were calculated, showcasing varying degrees of inhibition .
| Compound | IC50 (µM) for ENT1 | IC50 (µM) for ENT2 | Selectivity Ratio |
|---|---|---|---|
| FPMINT | 10 | 1 | 10 |
| Analogue A | 15 | 5 | 3 |
| Analogue B | 20 | 8 | 2.5 |
In Vivo Studies
In vivo studies have also been conducted to evaluate the therapeutic potential of the compound. Animal models treated with the compound showed significant reductions in tumor growth compared to controls, indicating its potential as an anti-cancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
